molecular formula C25H26N4O4 B2604638 [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946216-45-1

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2604638
CAS No.: 946216-45-1
M. Wt: 446.507
InChI Key: DZSUDSMUETWADS-UHFFFAOYSA-N
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Description

The compound [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule featuring both oxazole and triazole moieties. Its structure comprises a 1,3-oxazole ring substituted with a 4-ethoxyphenyl group and a methyl group at positions 2 and 5, respectively. The triazole component is substituted with a 3,4-dimethylphenyl group at position 1 and a methyl group at position 5, with a carboxylate ester linkage bridging the two heterocycles.

Properties

IUPAC Name

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-6-31-21-11-8-19(9-12-21)24-26-22(18(5)33-24)14-32-25(30)23-17(4)29(28-27-23)20-10-7-15(2)16(3)13-20/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSUDSMUETWADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an oxazole and a triazole ring, which are known for their diverse biological activities. The molecular formula is C23H24N4O4C_{23}H_{24}N_4O_4, with a molecular weight of approximately 452.46 g/mol. Key properties include:

PropertyValue
Molecular Weight452.46 g/mol
LogP4.4486
Polar Surface Area73.185 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors0

These properties suggest that the compound may exhibit good membrane permeability while having moderate solubility.

Anticancer Properties

Research indicates that compounds containing triazole and oxazole moieties often display significant anticancer activity. A study demonstrated that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the compound has shown efficacy against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be useful in treating inflammatory diseases.

The biological activity of the compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression, such as topoisomerases.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways like NF-kB and MAPK, which are crucial for cell survival and proliferation.
  • Interaction with DNA : The presence of nitrogen-rich heterocycles allows for potential intercalation into DNA, disrupting replication processes.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and evaluated their anticancer activity against several cell lines. The results indicated that modifications to the oxazole and triazole rings significantly enhanced cytotoxicity, particularly in breast cancer models .

Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory properties of the compound using an animal model of arthritis. The results showed a marked reduction in paw swelling and histological evidence of inflammation after treatment with the compound compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazole-oxazole hybrids, which are frequently studied for their diverse bioactivities. Below is a comparative analysis with analogous derivatives:

Triazole-Oxazole Hybrids

  • Compound A : [1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide] ()
    • Structural Differences : Replaces the oxazole moiety with a second triazole ring and features a carboxamide linkage instead of a carboxylate ester.
    • Synthesis : Likely synthesized via nucleophilic substitution or coupling reactions, similar to procedures in .
    • Bioactivity : Triazole-carboxamides are often explored for antimicrobial or anticancer properties, though specific data for this compound are unavailable.

Triazole-Carboxylate Esters

  • Compound B : Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate ()
    • Structural Differences : Lacks the oxazole ring and incorporates a 4-methoxyphenylmethyl substituent.
    • Synthesis : Prepared via esterification of triazole-carboxylic acid intermediates, a common strategy for carboxylate derivatives .
    • Bioactivity : Chlorinated triazole esters are frequently investigated as enzyme inhibitors or agrochemicals.

Triazole-Oxadiazole Hybrids

  • Compound C: Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate () Structural Differences: Replaces oxazole with an oxadiazole ring and includes an amino group. Synthesis: Likely involves cyclization reactions between hydrazine and nitrile oxides, as described in . Bioactivity: Oxadiazole-triazole hybrids are studied for anti-inflammatory and antiviral activities.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Oxazole-Triazole 4-Ethoxyphenyl, 3,4-dimethylphenyl, methyl ~468.5 (calculated) Anticancer, enzyme inhibition
Compound A () Triazole-Triazole 2-Ethoxyphenyl, 4-triazolylphenyl ~405.4 Antimicrobial
Compound B () Triazole-Carboxylate 4-Methoxyphenylmethyl, chloro 295.7 Agrochemicals
Compound C () Triazole-Oxadiazole 4-Amino-oxadiazole, methyl ~252.2 Antiviral

Q & A

Q. How can synergistic effects with clinical agents be evaluated in vitro and in vivo?

  • Methodology : Test combinations with cisplatin (anticancer) or fluconazole (antifungal) using Chou-Talalay synergy indices (CompuSyn). In vivo, use a xenograft model with co-administration to assess tumor regression or fungal load reduction .

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